molecular formula C8H3ClF3NS B11807208 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole

7-Chloro-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B11807208
M. Wt: 237.63 g/mol
InChI Key: MYCKGLAMZSDWMP-UHFFFAOYSA-N
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Description

7-Chloro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom at the 7th position and a trifluoromethyl group at the 2nd position

Preparation Methods

The synthesis of 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . Another approach includes the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Chloro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted position.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

7-Chloro-2-(trifluoromethyl)benzo[d]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H3ClF3NS

Molecular Weight

237.63 g/mol

IUPAC Name

7-chloro-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3ClF3NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H

InChI Key

MYCKGLAMZSDWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)C(F)(F)F

Origin of Product

United States

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